1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]-
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Overview
Description
1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. The compound consists of a benzenedicarbonitrile core with a 4-methylphenylmethylthio substituent, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- typically involves multiple steps. One common method includes the reaction of 1,2-benzenedicarbonitrile with 4-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenedicarbonitrile: Lacks the 4-methylphenylmethylthio substituent.
4-Methylbenzenethiol: Contains the thiol group but lacks the benzenedicarbonitrile core.
Benzyl Cyanide: Similar structure but different functional groups.
Uniqueness
1,2-Benzenedicarbonitrile, 4-[[(4-methylphenyl)methyl]thio]- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
496783-58-5 |
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Molecular Formula |
C16H12N2S |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H12N2S/c1-12-2-4-13(5-3-12)11-19-16-7-6-14(9-17)15(8-16)10-18/h2-8H,11H2,1H3 |
InChI Key |
OWBQBGIOWWSUPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
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